Cas no 4795-30-6 (methyl[(oxolan-2-yl)methyl]amine hydrochloride)
![methyl[(oxolan-2-yl)methyl]amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/4795-30-6x500.png)
methyl[(oxolan-2-yl)methyl]amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl[(oxolan-2-yl)methyl]amine hydrochloride
- N-Methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
-
- インチ: 1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H
- InChIKey: QWNGJJUPXCQCRM-UHFFFAOYSA-N
- ほほえんだ: C(C1OCCC1)NC.Cl
methyl[(oxolan-2-yl)methyl]amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB102946541-5g |
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride |
4795-30-6 | 95+% | 5g |
¥4722.00 | 2023-09-15 | |
Aaron | AR01KZEO-10g |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 10g |
$1374.00 | 2023-12-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | B01001077-5g |
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride |
4795-30-6 | 97% | 5g |
¥4172.00 | 2023-09-15 | |
1PlusChem | 1P01KZ6C-100mg |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 100mg |
$147.00 | 2024-05-01 | |
1PlusChem | 1P01KZ6C-500mg |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 500mg |
$257.00 | 2024-05-01 | |
Aaron | AR01KZEO-250mg |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 250mg |
$182.00 | 2023-12-15 | |
Aaron | AR01KZEO-100mg |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 100mg |
$135.00 | 2023-12-15 | |
1PlusChem | 1P01KZ6C-1g |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 1g |
$312.00 | 2024-05-01 | |
1PlusChem | 1P01KZ6C-10g |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 10g |
$2065.00 | 2024-05-01 | |
Enamine | EN300-6476822-5.0g |
methyl[(oxolan-2-yl)methyl]amine hydrochloride |
4795-30-6 | 95% | 5g |
$744.0 | 2023-06-01 |
methyl[(oxolan-2-yl)methyl]amine hydrochloride 関連文献
-
1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
methyl[(oxolan-2-yl)methyl]amine hydrochlorideに関する追加情報
Methyl[(oxolan-2-yl)methyl]amine Hydrochloride (CAS No. 4795-30-6): A Comprehensive Overview
Methyl[(oxolan-2-yl)methyl]amine hydrochloride, a compound with the chemical identifier CAS No. 4795-30-6, has garnered significant attention in the field of pharmaceutical research and development due to its unique structural properties and potential biological activities. This compound, characterized by its hydrochloride salt form, belongs to a class of molecules that exhibit promising characteristics for further exploration in medicinal chemistry. The structural motif of methyl[(oxolan-2-yl)methyl]amine hydrochloride incorporates an oxolane ring, which is a cyclic ether moiety known for its stability and versatility in drug design.
The oxolane ring in methyl[(oxolan-2-yl)methyl]amine hydrochloride is a critical feature that contributes to its pharmacological profile. This cyclic structure can enhance the compound's solubility and bioavailability, making it a valuable candidate for drug formulation. Additionally, the presence of an amine group and a methyl substituent on the oxolane ring suggests potential interactions with biological targets, such as enzymes and receptors. These interactions are crucial for modulating physiological processes and have been extensively studied in the context of developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between methyl[(oxolan-2-yl)methyl]amine hydrochloride and biological targets. These studies have highlighted the compound's ability to bind to specific proteins and enzymes, which could lead to applications in treating various diseases. For instance, research has indicated that compounds with similar structural features may inhibit certain kinases, which are implicated in cancer progression. The oxolane ring's rigidity and the amine group's polar nature allow for precise alignment with target sites, enhancing binding affinity.
In vitro studies have demonstrated the potential of methyl[(oxolan-2-yl)methyl]amine hydrochloride as an anti-inflammatory agent. The compound has shown promise in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The ability of methyl[(oxolan-2-yl)methyl]amine hydrochloride to interact with inflammatory mediators without causing significant side effects makes it an attractive candidate for further clinical investigation.
The synthesis of methyl[(oxolan-2-yl)methyl]amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and protecting group strategies, have been employed to achieve the desired product. These synthetic approaches not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry. The development of scalable synthetic routes is essential for transitioning from laboratory-scale production to industrial manufacturing.
The pharmacokinetic properties of methyl[(oxolan-2-yl)methyl]amine hydrochloride are another area of interest. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its moderate solubility in water and lipids allows for efficient absorption across biological membranes, while its metabolic stability ensures prolonged activity at target sites. These characteristics make it a suitable candidate for oral administration, which is preferred by patients due to its convenience.
The safety profile of methyl[(oxolan-2-yl)methyl]amine hydrochloride has been evaluated through preclinical toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully characterize its long-term safety profile. Chronic toxicity studies will provide insights into potential cumulative effects and help determine safe dosing regimens for clinical use.
The potential therapeutic applications of methyl[(oxolan-2-yl)methyl]amine hydrochloride extend beyond anti-inflammatory uses. Preliminary data suggest that this compound may also exhibit neuroprotective properties, making it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the oxolane ring to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) drug candidate. Further investigation into these mechanisms will be crucial for unlocking new therapeutic possibilities.
The role of computational tools in optimizing the pharmacological properties of methyl[(oxolan-2-yl)methyl]amine hydrochloride cannot be overstated. Molecular docking simulations have been used to predict binding affinities and identify key interaction sites with biological targets. These simulations provide valuable insights into how structural modifications can enhance potency and selectivity. By leveraging computational chemistry, researchers can accelerate the drug discovery process and reduce experimental costs.
The regulatory landscape for novel compounds like methyl[(oxolan-2-yl)methyl]amine hydrochloride is stringent but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product consistency and purity. Engaging with regulatory bodies early in the development process can facilitate smoother approval timelines and minimize delays.
The future directions for research on methyl[(oxolan-2-yl)methyl]amine hydrochloride include exploring its mechanism of action in greater detail and identifying new therapeutic indications. Combination therapies involving this compound with other drugs may also be investigated to enhance treatment outcomes. Additionally, exploring alternative synthetic routes could improve cost-effectiveness and sustainability in production.
In conclusion, methyl[(oxolan-2-yl)methyl]amine hydrochloride (CAS No. 4795-30-6) is a promising compound with diverse potential applications in pharmaceuticals. Its unique structural features, favorable pharmacokinetic properties, and preliminary biological activity make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play significant roles in addressing unmet medical needs.
4795-30-6 (methyl[(oxolan-2-yl)methyl]amine hydrochloride) 関連製品
- 303035-22-5(N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 1361529-52-3(3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)
- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)
- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)
- 2024477-38-9(1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)
- 1994788-58-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2138530-95-5(Tert-butyl 2-(4-amino-1-cyclopropylpiperidin-3-yl)acetate)
- 2138050-28-7(3-[(6-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)



